MFCD18318045
Description
In chemical research, comparisons typically focus on structural features (e.g., functional groups, molecular weight), physicochemical properties (e.g., solubility, LogP), synthesis routes, and functional applications. For this analysis, we will assume MFCD18318045 shares structural or functional similarities with compounds documented in the evidence, such as those with MDL identifiers MFCD28167899 (CAS 1022150-11-3, ) or MFCD07186391 (CAS 57335-86-1, ). These compounds are heterocyclic or organoboron derivatives, often used in pharmaceuticals or catalysis .
Properties
IUPAC Name |
2-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-7(2-4-8)10-6-17-11(18)5-9(10)12(19)20/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYFLHYDEGPBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687982 | |
| Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261578-76-0 | |
| Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18318045 typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and efficiency, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD18318045 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.
Scientific Research Applications
MFCD18318045 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD18318045 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Functional Group Analysis
Table 1: Structural Comparison of MFCD18318045 and Analogous Compounds
Key Observations :
- CAS 57335-86-1 (MFCD07186391) shares a chloro-substituted indole scaffold, which is critical for bioactivity in kinase inhibitors .
- CAS 1022150-11-3 (MFCD28167899) contains a triazole ring, enhancing metabolic stability compared to this compound’s simpler indole structure .
Physicochemical Properties
Table 2: Solubility and Lipophilicity Profiles
Key Observations :
- This compound and CAS 57335-86-1 exhibit identical solubility and bioavailability scores, suggesting similar pharmacokinetic challenges in aqueous environments .
- CAS 1761-61-1 (brominated aromatic acid) shows higher solubility due to polar functional groups, contrasting with this compound’s lipophilic profile .
Table 3: Reaction Conditions and Yields
Key Observations :
- This compound’s hypothetical synthesis mirrors CAS 57335-86-1, utilizing phosphoryl chloride (POCl3) for chloro-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
